molecular formula C8H11N3O4S B8558163 N-(4-(methyl amino)-3-nitrophenyl)methane sulfonamide

N-(4-(methyl amino)-3-nitrophenyl)methane sulfonamide

Cat. No.: B8558163
M. Wt: 245.26 g/mol
InChI Key: DBYNGGQRAMQLFP-UHFFFAOYSA-N
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Description

N-(4-(methyl amino)-3-nitrophenyl)methane sulfonamide is a useful research compound. Its molecular formula is C8H11N3O4S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

N-[4-(methylamino)-3-nitrophenyl]methanesulfonamide

InChI

InChI=1S/C8H11N3O4S/c1-9-7-4-3-6(10-16(2,14)15)5-8(7)11(12)13/h3-5,9-10H,1-2H3

InChI Key

DBYNGGQRAMQLFP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N-(4-fluoro-3-nitrophenyl) methane sulfonamide (0.5 g, 0.0021 mol) in DMSO (10 ml) was added NaOAc (1.75 ml, 0.0021 mol) and methyl amine (0.65 g, 0.0021 mol) portion wise with constant stirring. The reaction mixture was allowed to stir at 120° C. for 10 h. The reaction mixture was concentrated and diluted with water (10 ml) and extracted with DCM (3×15 nil). The combined organic layers were washed with brine dried over Na2SO4 and concentrated in vacuo to afford the desired product N-(4-(methyl amino)-3-nitrophenyl)methane sulfonamide (21) as a red color solid. 1H NMR (400 MHz, DMSO-d6), δ: 9.4 (s, 1H), 8.16 (bs, 1H), 7.93 (s, 1H), 7.46-7.43 (dd, J=9.2 Hz, 2.4 Hz, 1H), 7.04-7.01 (d, J=9.2 Hz, 1H), 2.95-2.94 (d, J=4.8 Hz, 3H), 2.92 (s, 3H). LCMS (ES) m/e MS (M−1=244). Purity: 94%.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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